molecular formula C24H26ClN3O3S B2721257 N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1215540-48-9

N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2721257
CAS No.: 1215540-48-9
M. Wt: 472
InChI Key: YJANIMTVSWJQBM-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472. The purity is usually 95%.
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Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24ClN3O3SC_{19}H_{24}ClN_{3}O_{3}S with a molecular weight of approximately 410.0 g/mol. The presence of functional groups such as the benzo[d]thiazole and chromene moieties suggests potential interactions with biological targets, particularly in the context of anticancer and neuroprotective activities.

1. Acetylcholinesterase Inhibition

Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibit significant acetylcholinesterase (AChE) inhibitory activity. This activity is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's disease. For instance, docking studies have shown that certain derivatives can bind effectively to the active site of AChE, enhancing their inhibitory effects .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. Studies have demonstrated that benzothiazole derivatives can activate procaspase-3, leading to caspase-3 activation and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 . The structure-activity relationship (SAR) analysis reveals that modifications in the compound's structure significantly influence its anticancer efficacy.

Case Study 1: Anticancer Efficacy

A study focusing on benzothiazole derivatives highlighted the compound's ability to selectively induce apoptosis in cancer cells. Compounds similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide were tested against various cancer cell lines, showing IC50 values ranging from 5.2 μM to 6.6 μM, indicating potent anticancer activity .

Case Study 2: Neuroprotective Effects

In another investigation, derivatives with structural similarities were assessed for their neuroprotective effects against oxidative stress in neuronal cell models. The results indicated that these compounds could reduce cell death induced by oxidative agents, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Data Tables

Property Value
Molecular FormulaC19H24ClN3O3SC_{19}H_{24}ClN_{3}O_{3}S
Molecular Weight410.0 g/mol
AChE Inhibition IC501.2 μM
Anticancer IC50 (U937)5.2 μM
Anticancer IC50 (MCF-7)6.6 μM

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S.ClH/c1-4-26(5-2)12-13-27(24-25-19-11-10-16(3)14-21(19)31-24)22(28)18-15-17-8-6-7-9-20(17)30-23(18)29;/h6-11,14-15H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJANIMTVSWJQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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